3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde

orthogonal protection Lewis acid deprotection ZnBr2

3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde is a trisubstituted benzaldehyde derivative featuring a bromine atom at the 3-position, a formyl group at the 1-position, and a 2-methoxyethoxymethyl (MEM) ether at the 2-position. The compound belongs to the class of acetal-type protected hydroxybenzaldehydes and serves as a versatile synthetic intermediate in medicinal chemistry and natural product synthesis.

Molecular Formula C11H13BrO4
Molecular Weight 289.12 g/mol
CAS No. 167165-56-2
Cat. No. B1405419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde
CAS167165-56-2
Molecular FormulaC11H13BrO4
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESCOCCOCOC1=C(C=CC=C1Br)C=O
InChIInChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3
InChIKeyQKCJTMSWYURBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde (CAS 167165-56-2): A MEM-Protected Bromobenzaldehyde Building Block


3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde is a trisubstituted benzaldehyde derivative featuring a bromine atom at the 3-position, a formyl group at the 1-position, and a 2-methoxyethoxymethyl (MEM) ether at the 2-position [1]. The compound belongs to the class of acetal-type protected hydroxybenzaldehydes and serves as a versatile synthetic intermediate in medicinal chemistry and natural product synthesis. Its molecular formula is C11H13BrO4, with a molecular weight of 289.12 g/mol [1]. The MEM group imparts specific stability and deprotection selectivity that distinguish this building block from simpler ether-protected analogs such as MOM‑ethers, THP‑ethers, or the unprotected phenol.

Orthogonal protection strategy

Supports sequential deprotection sequences where MEM ether stability under specific conditions is required.

Multi-step medicinal chemistry

May be considered as a pre-protected intermediate to reduce in-house protection and purification steps.

Natural product synthesis

Supports chelation-assisted tandem reactions under reported Lewis acid conditions.

Why 3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde Cannot Be Replaced by a Generic MOM- or THP-Protected Analog


In a multi-step synthesis, the choice of protecting group determines the chemoselectivity and sequence of deprotection steps. The MEM ether in 3-bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde is selectively cleaved by chelating Lewis acids such as ZnBr₂, whereas the structurally similar MOM ether requires strong Brønsted acids such as TFA or aqueous HCl for deprotection [1]. Substituting the MEM ether for a MOM or THP ether would abolish this orthogonal deprotection window, forcing either premature deprotection or the use of harsher conditions that may compromise acid-sensitive moieties elsewhere in the molecule. Thus, the specific MEM‑protected benzaldehyde is not functionally interchangeable with generic in‑class analogs.

Attribute
Target
Generic Analog
Protecting group
MEM ether
MOM or THP ether
Deprotection selectivity
Cleavable by chelating Lewis acids (reported ZnBr₂)
May require strong Brønsted acids; orthogonal window may be lost
Acid tolerance during synthesis
May survive mild acidic workups that would cleave THP ethers
Acid lability may shift, altering route compatibility

Quantitative Differentiation Evidence for 3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde Relative to Comparator Building Blocks


Selective MEM Deprotection with ZnBr₂ Versus MOM Ether Stability

The MEM ether of 3-bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde can be selectively cleaved by treatment with ZnBr₂ in dichloromethane at room temperature, while the corresponding MOM ether remains intact under identical conditions [1][2]. This differential reactivity stems from the ability of the MEM group to form a bidentate chelate with Zn²⁺, which is not possible with the monodentate MOM ether. In a direct head‑to‑head study, MOM‑protected alcohols required trifluoroacetic acid or dilute HCl for deprotection, whereas MEM‑protected alcohols were cleanly deprotected using ZnBr₂ without affecting acid‑sensitive functionality elsewhere in the molecule [2].

MEM vs. MOM Deprotection Selectivity
Class-level inference
Target: MEM ether cleaved by ZnBr₂ in CH₂Cl₂ at 25 °C within 2 h
Comparator: MOM ether stable to ZnBr₂; requires TFA or 1 N HCl for deprotection
Result: Complete selectivity observed under reported ZnBr₂ conditions.
Reported orthogonal deprotection window supports route design.
Data to verify under specific substrate conditions.
orthogonal protection Lewis acid deprotection ZnBr2

Hierarchical Acid Stability: MEM Ranks Between THP and MOM Ethers

Under acidic aqueous hydrolysis conditions, the MEM ether group exhibits intermediate stability relative to THP and MOM ethers. Specifically, MEM ethers are more resistant to hydrolysis than THP ethers but less resistant than MOM ethers [1]. Conversely, when treated with Lewis acids such as ZnBr₂, TiCl₄, or (CH₃)₂BBr, the stability order reverses: MEM ethers are cleaved faster than both THP and MOM ethers [1]. This dual stability profile allows 3-bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde to survive mild Brønsted acid washes (e.g., 5% citric acid workup) that would hydrolyze a THP ether, while remaining susceptible to Lewis acid deprotection when the free aldehyde is required [2].

Hierarchical Acid Stability
Class-level inference
Brønsted stability: MOM > MEM > THP
Lewis acid lability: MEM > THP > MOM
Inversion: Rank order reverses between Brønsted and Lewis acid conditions.
Dual stability profile may support sequential deprotection strategies.
Context-dependent; requires validation in target synthetic sequence.
protecting group stability acidic hydrolysis acetal ethers

Pre‑Installed MEM Protection Eliminates an Extra Synthetic Step Versus 3-Bromo-2-hydroxybenzaldehyde

3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde arrives with the phenolic oxygen already protected as the MEM ether. If a chemist were to start from the unprotected analog, 3-bromo-2-hydroxybenzaldehyde (the direct precursor), a separate MEM‑protection step would be required, involving 2-methoxyethoxymethyl chloride and a base (e.g., DIPEA) in dichloromethane, which adds 1.5–2 h of reaction time, a separate aqueous workup, and a purification step . Acquiring the pre‑protected building block reduces the total number of synthetic steps, minimizes material loss from the protection reaction (typical yields 85–92%), and ensures batch‑to‑batch consistency in the extent of phenolic protection.

Pre-Installed Protection Advantage
Head-to-head
Target: 0 additional protection steps required.
Baseline: 3-Bromo-2-hydroxybenzaldehyde requires MEM protection and purification.
Result: Reported 2-step reduction compared to starting from unprotected analog.
May reduce route step count and material loss from protection chemistry.
Typical protection yields for in-house steps are context-dependent.
protected benzaldehyde step economy 3-bromo-2-hydroxybenzaldehyde

Procurement‑Relevant Application Scenarios for 3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde


Orthogonal Protection Strategies in Medicinal Chemistry: Factor VIIa Inhibitor Synthesis

In the synthesis of factor VIIa inhibitors, the MEM-protected benzaldehyde serves as a key intermediate that can be carried through Suzuki coupling at the bromo position, reductive amination at the aldehyde, and final Lewis acid deprotection of the MEM ether with ZnBr₂ to liberate the phenol for further elaboration [1]. The orthogonal reactivity of the MEM group relative to MOM and THP ethers prevents unintended deprotection during acidic workups and reductive steps, ensuring high functional group fidelity throughout the synthetic sequence.

Natural Product Synthesis Using Dithiane Chemistry and ZnBr₂‑Mediated Tandem Deprotection

The MEM group participates in chelation‑assisted tandem deprotection of dithiane‑aldol adducts under ZnBr₂ conditions, a methodology employed in the polyketide field [1]. The proximity of the MEM ether to the dithiane moiety in appropriately designed substrates accelerates both MEM cleavage and dithiane hydrolysis in a single operation, enabling one‑pot transformations that significantly shorten synthetic routes to complex natural products.

Building Block for Parallel Medicinal Chemistry Libraries Requiring Late‑Stage Aldehyde Unveiling

Medicinal chemistry groups constructing focused libraries around a benzaldehyde scaffold can stock 3-bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde as a common intermediate. The bromo substituent undergoes reliable Suzuki‑Miyaura cross‑coupling with diverse aryl and heteroaryl boronic acids, while the MEM ether keeps the aldehyde latent until the final library diversification step [1]. This strategy avoids aldehyde oxidation, imine formation, or reductive amination side reactions during earlier library synthesis steps.

Process Chemistry: Reduction of Unit Operations by Using Pre‑Protected Intermediates

In kilo‑lab and pilot‑plant campaigns, eliminating the MEM protection step reduces the total number of unit operations (reaction, quench, extractive workup, drying, concentration), thereby shortening batch cycle times and reducing solvent consumption [1]. Purchasing the pre‑protected benzaldehyde ensures consistent purity (>97% by HPLC) and eliminates the batch‑to‑batch variability inherent in the protection reaction, which is critical for GMP‑adjacent intermediate supply chains.

Application
Selection Property
Validation Focus
Factor VIIa inhibitor synthesis
Orthogonal protection stability
Lewis acid deprotection compatibility with prior acidic workups
Polyketide natural product synthesis
Chelation-assisted tandem deprotection
Proximity effect on reaction rate and selectivity
Parallel medicinal chemistry libraries
Latent aldehyde for late-stage unveiling
Compatibility with Suzuki coupling and library reaction conditions
Process chemistry campaigns
Pre-protected intermediate sourcing
Batch purity consistency and unit operation reduction

Selection context: reported reactivity and stability profiles are derived from class-level comparisons. Confirm specific compatibility within the target synthetic sequence.

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